molecular formula C16H23NO B181364 N-cyclohexyl-4-isopropylbenzamide CAS No. 544427-14-7

N-cyclohexyl-4-isopropylbenzamide

Cat. No. B181364
CAS RN: 544427-14-7
M. Wt: 245.36 g/mol
InChI Key: VPWUUGPEQDEOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-isopropylbenzamide (also known as CI-994) is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs), which are known to induce apoptosis (programmed cell death) in cancer cells.

Mechanism of Action

N-cyclohexyl-4-isopropylbenzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which in turn leads to changes in gene expression. Specifically, N-cyclohexyl-4-isopropylbenzamide has been found to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-cyclohexyl-4-isopropylbenzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, and to have anti-inflammatory properties. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-4-isopropylbenzamide in lab experiments is its relatively low toxicity compared to other HDACIs. Additionally, it has been found to have good bioavailability and pharmacokinetic properties. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-cyclohexyl-4-isopropylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-cyclohexyl-4-isopropylbenzamide involves the reaction of 4-isopropylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain a white crystalline solid.

Scientific Research Applications

N-cyclohexyl-4-isopropylbenzamide has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. Additionally, it has been found to have synergistic effects when combined with other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

CAS RN

544427-14-7

Product Name

N-cyclohexyl-4-isopropylbenzamide

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cyclohexyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H23NO/c1-12(2)13-8-10-14(11-9-13)16(18)17-15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18)

InChI Key

VPWUUGPEQDEOQM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

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